3-Amino-1-naphthoic acid

Vue d'ensemble

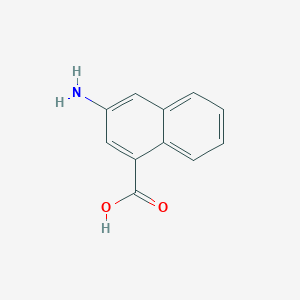

Description

3-Amino-1-naphthoic acid is an organic compound with the molecular formula C11H9NO2. It is a white to pale yellow solid that is slightly soluble in water but more soluble in organic solvents like hot benzene and dichloromethane. This compound is primarily used in the synthesis of dyes, pigments, and as an intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Amino-1-naphthoic acid can be synthesized through several methods:

From 1-naphthoic acid: One common method involves the reaction of 1-naphthoic acid with sodium nitrite and hydrochloric acid, followed by reduction with stannous chloride to yield the desired product.

From 1-naphthoyl chloride: Another method involves the reaction of 1-naphthoyl chloride with ammonia or an amine.

Industrial Production Methods: Industrial production typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of autoclaves and continuous flow reactors is common to ensure consistent production .

Analyse Des Réactions Chimiques

3-Amino-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones under strong oxidizing conditions.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo dyes

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines

Major Products:

Oxidation: Naphthoquinones.

Reduction: Corresponding amines.

Substitution: Azo dyes and other substituted naphthoic acids

Applications De Recherche Scientifique

Fluorescence Probes

One of the notable applications of 3-amino-1-naphthoic acid is in the development of fluorescence probes for detecting cyanate anions (CNO⁻), which are biomarkers for chronic kidney disease. The compound exhibits weak fluorescence that significantly increases upon interaction with CNO⁻, enabling sensitive detection with a low limit of detection at 260 nM. This application has been validated in real samples, including tap water and human serum .

NMDA Receptor Modulation

Research indicates that derivatives of naphthoic acids, including this compound, can act as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. These receptors play critical roles in neurological processes, and the introduction of an amino group enhances inhibitory activity at specific receptor subtypes (GluN1/GluN2C and GluN2D). Studies have reported IC50 values ranging from 3 to 7 μM for these interactions, highlighting their potential therapeutic relevance in treating neurological conditions .

Proteasome Inhibition

This compound has been investigated for its ability to inhibit proteasomal activity, which is crucial for regulating cellular protein levels and apoptosis. Compounds similar to this naphthoic acid derivative have shown promise in selectively inhibiting tumor cell growth by interfering with proteasomal degradation pathways . This suggests potential applications in cancer therapy.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This activity positions it as a candidate for therapeutic interventions in inflammatory diseases .

Case Study 1: Detection of Cyanate Anions

A study utilized a fluorescence probe based on this compound to detect cyanate anions in various samples. The results demonstrated high selectivity and sensitivity, confirming its applicability in clinical diagnostics for chronic kidney disease .

Case Study 2: NMDA Receptor Inhibition

In a study exploring the structure-activity relationships of naphthoic acid derivatives, it was found that the introduction of an amino group significantly enhanced inhibitory potency at NMDA receptors. This research supports the potential use of this compound as a therapeutic agent in neurological disorders .

Mécanisme D'action

The exact mechanism of action for 3-Amino-1-naphthoic acid is not fully understood. it is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response. This inhibition may occur through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .

Comparaison Avec Des Composés Similaires

3-Amino-1-naphthoic acid can be compared with other naphthoic acid derivatives:

3-Amino-2-naphthoic acid: Similar in structure but differs in the position of the amino group.

1-Amino-2-naphthoic acid: Another isomer with different reactivity and applications, particularly in the synthesis of heterocyclic compounds.

2-Amino-1-naphthoic acid: Used in similar applications but has distinct chemical properties due to the position of the amino group.

Uniqueness: this compound is unique due to its specific position of the amino group, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of certain dyes and as an intermediate in organic synthesis .

Activité Biologique

3-Amino-1-naphthoic acid (3-A1NA) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an aromatic compound featuring an amino group at the 3-position of the naphthalene ring. Its chemical formula is , and it is known for its ability to interact with various biological targets due to its structural properties.

The biological activity of 3-A1NA is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with target proteins. These interactions can modulate enzymatic activities and receptor functions. Specifically, 3-A1NA has been shown to influence:

- NMDA Receptors : Studies indicate that derivatives of naphthoic acids, including 3-A1NA, can act as allosteric modulators of NMDA receptors, which are crucial in neurological processes. The introduction of an amino group enhances inhibitory activity at specific receptor subtypes (GluN1/GluN2C and GluN1/GluN2D) .

- Proteasome Inhibition : Research has highlighted the potential of 3-A1NA derivatives in inhibiting proteasomal activity, which is vital for regulating cellular protein levels and apoptosis .

Anticancer Properties

This compound has been investigated for its anticancer properties. Certain studies have demonstrated that naphthoic acid derivatives can inhibit tumor cell proliferation by targeting the ubiquitin-proteasome system, a critical pathway in cancer cell survival .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. The mechanism involves the modulation of cytokine release and inhibition of inflammatory pathways.

Study on NMDA Receptor Modulation

A study evaluated the structure-activity relationships (SAR) of various naphthoic acid derivatives, including 3-A1NA. The results indicated that the introduction of an amino group significantly increased the inhibitory potency at NMDA receptors compared to non-amino substituted analogs. The IC50 values for 3-A1NA were found to be in the range of 3 to 7 μM for certain receptor subtypes .

Proteasome Inhibition Research

Another investigation focused on the synthesis and biological evaluation of naphthoquinone amino acid derivatives linked to proteasome inhibition. The study revealed that compounds similar to 3-A1NA could selectively inhibit tumor cell growth by interfering with proteasomal degradation pathways .

Table 1: Biological Activities of this compound Derivatives

| Compound | Biological Activity | IC50 Value (μM) | Target |

|---|---|---|---|

| This compound | NMDA Receptor Modulation | 3 - 7 | GluN1/GluN2C and GluN2D |

| Naphthoquinone Derivative | Proteasome Inhibition | µM range | Proteasome |

| Other Naphthoic Acids | Anticancer Activity | Variable | Various Tumor Types |

Propriétés

IUPAC Name |

3-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPRQTYMJYGRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297503 | |

| Record name | 3-aminonaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32018-86-3 | |

| Record name | 3-aminonaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminonaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How were the ionization constants for the different equilibria of 3-amino-1-naphthoic acid evaluated?

A2: The researchers used the published ionization constants of the methyl esters of this compound to evaluate the ionization constants for the four equilibria involved in its ionization []. This suggests that the researchers used a comparative approach based on the known values of similar compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.